An In-depth Technical Guide to 6-chloro-N,N-dimethylpyrimidin-4-amine (CAS Number: 31058-83-0)
An In-depth Technical Guide to 6-chloro-N,N-dimethylpyrimidin-4-amine (CAS Number: 31058-83-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-chloro-N,N-dimethylpyrimidin-4-amine, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and common reactions, and explores its application in the development of kinase inhibitors.
Core Compound Properties
6-chloro-N,N-dimethylpyrimidin-4-amine is a substituted pyrimidine that serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and predicted spectroscopic properties of 6-chloro-N,N-dimethylpyrimidin-4-amine.
| Identifier | Value | Reference |
| CAS Number | 31058-83-0 | [1] |
| Molecular Formula | C₆H₈ClN₃ | [2] |
| Molecular Weight | 157.6 g/mol | [2] |
| IUPAC Name | 6-chloro-N,N-dimethylpyrimidin-4-amine | N/A |
| Synonyms | (6-Chloro-pyrimidin-4-yl)-dimethyl-amine, 4-Chloro-6-(dimethylamino)pyrimidine | [2] |
| Physical Property | Value | Reference |
| Melting Point | 102-103 °C | [3] |
| Boiling Point (Predicted) | 271.4 ± 20.0 °C | [2] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.83 ± 0.10 | [2] |
Note: Some physical properties are predicted based on computational models and may vary from experimental values.
Synthesis and Reactivity
The primary synthetic route to 6-chloro-N,N-dimethylpyrimidin-4-amine involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine. Its reactivity is dominated by the chlorine atom at the 6-position, making it an excellent substrate for cross-coupling reactions.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine from 4,6-dichloropyrimidine.
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
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4,6-dichloropyrimidine
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Aqueous solution of dimethylamine (e.g., 40%)
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Ethanol or another suitable polar aprotic solvent like THF or DMF
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Triethylamine or another suitable base
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1 equivalent) in ethanol.
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Add an excess of the aqueous dimethylamine solution (e.g., 2-3 equivalents).
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Add a base such as triethylamine (1.5-2 equivalents) to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dilute the residue with water and extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by flash column chromatography.
Key Chemical Reactions
The chloro-group at the 6-position is susceptible to substitution, making this compound a valuable intermediate. One of the most important subsequent reactions is the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloro-N,N-dimethylpyrimidin-4-amine with an arylboronic acid.
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
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6-chloro-N,N-dimethylpyrimidin-4-amine
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Arylboronic acid (1.1-1.5 equivalents)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
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Base (e.g., potassium carbonate, sodium carbonate, 2-3 equivalents)
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Degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 3:1 ratio)
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate
Procedure:
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To a flame-dried Schlenk flask, add 6-chloro-N,N-dimethylpyrimidin-4-amine (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Kinase Inhibitors
Substituted pyrimidines are a cornerstone in the development of protein kinase inhibitors, a major class of therapeutics, particularly in oncology.[4] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. 6-chloro-N,N-dimethylpyrimidin-4-amine serves as a key starting material for the synthesis of libraries of potential kinase inhibitors.
Signaling Pathway Context: Kinase Inhibition
Kinases are enzymes that play a pivotal role in cell signaling by phosphorylating target proteins. Dysregulation of kinase activity is a common feature in many diseases, including cancer. Small molecule inhibitors can block the kinase's activity, thereby interrupting the signaling pathway and inhibiting cancer cell proliferation.
Caption: Inhibition of a kinase signaling pathway.
Experimental Workflow: Kinase Inhibition Assay
A common method to evaluate the efficacy of potential kinase inhibitors is a biochemical assay that measures the reduction in kinase activity in the presence of the compound. A luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction is a widely used high-throughput screening method.
Caption: Workflow for a kinase inhibition assay.
Principle: The assay measures the amount of ATP consumed by the kinase. High kinase activity results in low ATP levels and thus low luminescence, while effective inhibition results in high ATP levels and high luminescence.[2]
Protocol Outline:
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Compound Preparation: A serial dilution of the test compound (derived from 6-chloro-N,N-dimethylpyrimidin-4-amine) is prepared in DMSO.
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Assay Plate Preparation: The compound dilutions are dispensed into a 384-well plate.
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Kinase Reaction: A reaction mixture containing the target kinase, its substrate, and buffer is added to the wells to initiate the reaction.
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Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
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Signal Detection: An ATP detection reagent is added, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
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Data Analysis: The luminescence is measured using a plate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated to determine the compound's potency.[2]
Safety and Handling
6-chloro-N,N-dimethylpyrimidin-4-amine should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Class: Irritant.[2]
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Risk Statements: May cause sensitization by skin contact.[2]
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Safety Statements: Wear suitable protective clothing and gloves.[2]
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Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[2]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
This document is intended for informational purposes for qualified researchers and professionals. It is not a substitute for rigorous, experimentally validated data and safety procedures.
Caption: General scheme for the Suzuki-Miyaura cross-coupling of 6-chloro-N,N-dimethylpyrimidin-4-amine.
